6-(2,5-Dimethoxyphenyl)pyridazin-3-ol
Overview
Description
6-(2,5-Dimethoxyphenyl)pyridazin-3-ol is a heterocyclic compound that features a pyridazine ring substituted with a 2,5-dimethoxyphenyl group and a hydroxyl group at the 3-position. Pyridazine derivatives are known for their diverse pharmacological activities and are used in various medicinal and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethoxyphenyl)pyridazin-3-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the pyridazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethoxyphenyl)pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(2,5-Dimethoxyphenyl)pyridazin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethoxyphenyl)pyridazin-3-ol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-(2,5-Dimethoxyphenyl)pyridazin-3-one
- 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol
Uniqueness
6-(2,5-Dimethoxyphenyl)pyridazin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacological activities and reactivity profiles, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-8-3-5-11(17-2)9(7-8)10-4-6-12(15)14-13-10/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRAWAWBEMQJJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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